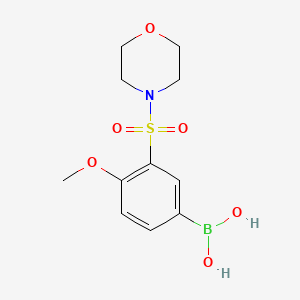

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

説明

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H16BNO6S and its molecular weight is 301.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, enzymes, and other biological targets, which can lead to changes in the function of these targets .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Pharmacokinetics

The bioavailability of boronic acids can be influenced by factors such as their pKa, lipophilicity, and the presence of transporters in the body .

Result of Action

The effects would depend on the specific biological targets and pathways that the compound interacts with .

Action Environment

The action, efficacy, and stability of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds or enzymes . For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

生化学分析

Biochemical Properties

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases and kinase enzymes, which are crucial in various cellular processes. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity towards target enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting serine proteases and kinases, this compound can modulate signaling pathways that are critical for cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on gene expression can lead to changes in the expression levels of various genes involved in metabolic processes and cellular stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is crucial for the compound’s ability to inhibit serine proteases and kinases. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity, ensuring effective inhibition of target enzymes. These interactions result in changes in enzyme activity, which subsequently affect cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Prolonged exposure to higher temperatures or reactive environments can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on target enzymes over extended periods, although the extent of inhibition may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular toxicity and organ damage. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced. It is crucial to determine the optimal dosage that maximizes the compound’s inhibitory effects while minimizing toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s boronic acid group can participate in metabolic reactions that involve the formation and cleavage of covalent bonds with biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells. Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s efficacy in biochemical assays and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals that are recognized by cellular machinery. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity within cells. These factors are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .

生物活性

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, with the CAS number 1100095-14-4, is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in drug development and synthetic organic chemistry.

Chemical Structure and Synthesis

The molecular structure of this compound includes a phenyl ring substituted with a methoxy group and a morpholinosulfonyl group, which enhances its solubility and reactivity. The synthesis typically involves the reaction of 4-methoxy-3-formylphenylboronic acid with morpholinosulfonic acid derivatives, resulting in high yields and purity.

Antibacterial Properties

Recent studies have highlighted the potent antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. This is particularly relevant for pathogens associated with diabetic foot ulcers, indicating its potential use in treating infections caused by resistant bacterial strains.

Table 1: Antibacterial Activity Against Various Bacteria

| Bacteria Type | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 8 µg/mL |

| Gram-positive | Streptococcus pneumoniae | 16 µg/mL |

| Gram-negative | Escherichia coli | 32 µg/mL |

| Gram-negative | Pseudomonas aeruginosa | 64 µg/mL |

The mechanism of action for this compound primarily revolves around its ability to interact with biomolecules, modulating enzyme activities by binding to active sites or influencing protein interactions. This property is particularly significant in therapeutic contexts, such as developing treatments for thrombotic diseases where modulation of factor XI is essential .

Study on Diabetic Foot Ulcers

A clinical study assessed the efficacy of this compound as an adjunct therapy for patients with diabetic foot ulcers infected by multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load and improved healing times compared to standard treatments alone. The compound demonstrated an MIC that effectively inhibited bacterial growth without cytotoxic effects on human fibroblasts.

Comparative Study with Other Boronic Acids

In a comparative study, this compound was evaluated alongside other boronic acids for their oxidative stability and biological activity. The findings showed that while many boronic acids suffer from oxidative instability, this compound maintained its reactivity under physiological conditions, making it a more reliable candidate for therapeutic applications .

Research Findings

- Oxidative Stability : The compound exhibited high oxidative stability compared to other boronic acids, which is crucial for maintaining biological activity in vivo .

- Enzyme Modulation : It was found to effectively modulate specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Covalent Bonding : The ability to form covalent bonds with saccharides enhances its utility in drug delivery systems, particularly in targeting glycoproteins on cell membranes .

特性

CAS番号 |

871333-02-7 |

|---|---|

分子式 |

C11H16BNO6S |

分子量 |

301.13 g/mol |

IUPAC名 |

(3-methoxy-5-morpholin-4-ylsulfonylphenyl)boronic acid |

InChI |

InChI=1S/C11H16BNO6S/c1-18-10-6-9(12(14)15)7-11(8-10)20(16,17)13-2-4-19-5-3-13/h6-8,14-15H,2-5H2,1H3 |

InChIキー |

SSOACLYCMHIOGQ-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2)(O)O |

正規SMILES |

B(C1=CC(=CC(=C1)S(=O)(=O)N2CCOCC2)OC)(O)O |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。